3-[(4-Fluorophenyl)methylidene]-5-methyl-4-oxohexanoic acid
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Overview
Description
(E/Z)-4-Carboxymethyl-5-(4-fluorophenyl)-2-methyl-pent-4-en-3-one is a synthetic organic compound characterized by the presence of a carboxymethyl group, a fluorophenyl group, and a pent-4-en-3-one backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E/Z)-4-Carboxymethyl-5-(4-fluorophenyl)-2-methyl-pent-4-en-3-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Fluorophenyl Intermediate: The initial step involves the preparation of a fluorophenyl intermediate through a halogenation reaction.
Aldol Condensation: The fluorophenyl intermediate undergoes aldol condensation with a suitable aldehyde to form the desired enone structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
(E/Z)-4-Carboxymethyl-5-(4-fluorophenyl)-2-methyl-pent-4-en-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the enone group to an alcohol or alkane.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
(E/Z)-4-Carboxymethyl-5-(4-fluorophenyl)-2-methyl-pent-4-en-3-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (E/Z)-4-Carboxymethyl-5-(4-fluorophenyl)-2-methyl-pent-4-en-3-one involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the carboxymethyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(2,6-Difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one: A fluorinated chalcone with similar structural features.
4-Fluorophenylacetic Acid: Contains a fluorophenyl group and a carboxylic acid moiety.
Uniqueness
(E/Z)-4-Carboxymethyl-5-(4-fluorophenyl)-2-methyl-pent-4-en-3-one is unique due to the combination of its carboxymethyl, fluorophenyl, and enone groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable target for further research and development.
Properties
Molecular Formula |
C14H15FO3 |
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Molecular Weight |
250.26 g/mol |
IUPAC Name |
3-[(4-fluorophenyl)methylidene]-5-methyl-4-oxohexanoic acid |
InChI |
InChI=1S/C14H15FO3/c1-9(2)14(18)11(8-13(16)17)7-10-3-5-12(15)6-4-10/h3-7,9H,8H2,1-2H3,(H,16,17) |
InChI Key |
ULRVHRKRENNWBG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)C(=CC1=CC=C(C=C1)F)CC(=O)O |
Origin of Product |
United States |
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